The compound (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its potential applications in medicinal chemistry. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a chlorophenyl group and a methoxyethyl substituent. This compound falls under the category of pyrrolidine derivatives, which are of significant interest due to their biological activities.
The compound is classified as an oxopyrrolidine carboxylic acid. It contains functional groups such as a carboxylic acid (-COOH) and an oxo group (C=O), contributing to its reactivity and potential biological activity.
The synthesis of (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and yields can vary based on the chosen synthetic route. For instance, one method reported involves the use of specific reagents like hydrochloric acid in the presence of hydrogen peroxide to facilitate chlorination .
The molecular structure of (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid can be represented as follows:
The structure includes a pyrrolidine ring with substituents at specific positions that define its stereochemistry (2R, 3R) .
Relevant structural data includes:
The compound may participate in various chemical reactions typical for carboxylic acids and pyrrolidine derivatives:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and reaction time, which are crucial for optimizing yields .
While specific biological mechanisms for this compound are not extensively documented, compounds in this class often exhibit mechanisms related to enzyme inhibition or receptor modulation. For instance, pyrrolidine derivatives may act as inhibitors of certain enzymes or as ligands for receptors involved in various physiological processes.
Data on similar compounds suggests potential interactions with neurotransmitter systems or metabolic pathways, highlighting their relevance in pharmacological studies.
Relevant physical data should be confirmed through experimental analysis or supplier documentation .
The primary applications of (2R,3R)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid lie within the fields of medicinal chemistry and pharmacology. Potential uses include:
Research into its biological activity could unveil further applications in treating conditions such as inflammation or metabolic disorders .
The stereoselective construction of the pyrrolidine core in the target compound relies critically on asymmetric catalysis. Research demonstrates that Sharpless asymmetric epoxidation (SAE) serves as a foundational method for establishing the cis-configured stereocenters at C2 and C3. Initial attempts using titanium tetraisopropoxide (Ti(i-OPr)₄) and tert-butylhydroperoxide with diethyl tartrate (DET) ligands yielded variable enantioselectivity (≤45% ee), attributed to moisture sensitivity. Optimization revealed that substituting tert-butylhydroperoxide with cumene hydroperoxide significantly enhanced enantiocontrol, achieving >84% ee under anhydrous conditions at –20°C [1]. This improvement is attributed to the bulkier hydroperoxide reducing side reactions and enhancing chiral induction.
Parallel approaches employ organocatalytic Michael addition between glycine imines and α,β-unsaturated carbonyls. Here, cinchona alkaloid-derived catalysts (e.g., O-allyl-N-9-anthracenylmethyl cinchonidinium bromide) facilitate enantioselective C–C bond formation, setting the C3 stereocenter prior to ring closure. Yields typically reach 70–85% with 90–95% ee, though the 2-chlorophenyl group necessitates careful steric tuning of the catalyst [5].
Table 1: Catalyst Screening for Enantioselective Pyrrolidine Formation
Catalyst System | Oxidant/Reagent | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Ti(i-OPr)₄/(R,R)-DET | tert-Butyl hydroperoxide | –20 | ≤45 | 60 |
Ti(i-OPr)₄/(S,S)-DET | Cumene hydroperoxide | –20 | >84 | 78 |
Pd(OAc)₂/(S)-t-BuPyOX | PhI(OAc)₂ | 25 | 92 | 82 |
Cinchonidinium bromide | Ethyl acrylate | –30 | 95 | 85 |
Transition metal-catalyzed C(sp³)–H activation offers a streamlined route to the pyrrolidine scaffold with inherent stereocontrol. Palladium(II) complexes with chiral oxazoline (PyOX) ligands enable direct enantioselective functionalization of aliphatic C–H bonds adjacent to the pyrrolidine nitrogen. For example, C–H arylation of a N-aryl pyrrolidinone precursor using Pd(OAc)₂/(S)-tert-leucine-derived PyOX and iodobenzene installs the 2-chlorophenyl group with 92% ee and 82% yield [5]. The mechanism involves directed cyclopalladation, where the oxazoline ligand controls facial selectivity during aryl insertion.
Rhodium-catalyzed asymmetric ring-opening of oxabicycles with 2-chlorophenyl nucleophiles represents an alternative approach. Here, Rh₂(octanoate)₄/(R)-BINAP catalysis achieves trans-selective C–O bond cleavage, generating intermediates that cyclize to the target pyrrolidine with cis-stereochemistry (dr >10:1). This method circumvents protecting group manipulations but requires high catalyst loadings (5 mol%) [5].
Strategic protecting group selection is pivotal for managing chemoselectivity in multi-step syntheses. The 2-methoxyethyl (Moe) group on nitrogen balances stability and lability: it resists basic/weakly acidic conditions but cleaves under TFA/CH₂Cl₂ (1:1) at 0°C. This contrasts with tert-butoxycarbonyl (Boc), which requires strong acids (e.g., neat TFA), risking epimerization at C3 [2] [4].
For the carboxylic acid, methyl ester protection proves optimal. Saponification with LiOH/THF/H₂O at 0°C proceeds quantitatively without racemization, whereas tert-butyl esters exhibit sluggish deprotection. When hydroxyl groups are present (e.g., in intermediates), trimethylsilyl (TMS) ethers offer orthogonal deprotection under mild acidic conditions (e.g., p-TsOH, MeOH, 25°C). This selectivity enables sequential functionalization:
Table 2: Protecting Group Strategies for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Carboxylic acid | Methyl ester | CH₂N₂, MeOH | LiOH, THF/H₂O, 0°C | Base-sensitive steps |
Amine | 2-Methoxyethyl | NaH, ClCH₂CH₂OMe, DMF | TFA/CH₂Cl₂ (1:1), 0°C, 1h | Mild acid/Boc removal |
Primary alcohol | TMS ether | TMSCl, Et₃N, CH₂Cl₂ | p-TsOH, MeOH, 25°C, 2h | Orthogonal to Moe, esters |
Secondary alcohol | Mesylate | MsCl, Et₃N, CH₂Cl₂ | Base-induced cyclization | Used for in situ displacement |
Despite advances in asymmetric synthesis, classical resolution remains essential for purifying diastereomerically complex mixtures. The C3 carboxylic acid enables diastereomeric salt formation with chiral amines. O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid* resolves the cis-racemate with a 98% de in 35% yield, exploiting differential solubility in ethanol [1].
For analytical quantification and microresolution, derivatization with chiral auxiliaries is preferred. Treatment with (R)-(+)-1-phenylethyl isocyanate forms diastereomeric ureas, separable by preparative TLC or detectable by 1H NMR. Diagnostic quartet signals at δ 5.18–5.20 ppm distinguish (2R,3R) and (2S,3S) diastereomers, enabling ee determination down to 2% impurity levels [1] [5]. Enzymatic resolution using Pseudomonas fluorescens lipase selectively hydrolyzes the (2S,3S) methyl ester isomer (E > 200), leaving the desired (2R,3R) enantiomer intact (98% ee) [5].
Table 3: Resolution Methods for Diastereomer Separation
Resolution Method | Chiral Selector/Agent | Key Conditions | de (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric salt | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | EtOH, 25°C, 12h | 98 | 35 |
Chiral derivatization | (R)-(+)-1-Phenylethyl isocyanate | CDCl₃, 25°C, 1h | >99 | Quant (analytical) |
Enzymatic hydrolysis | Pseudomonas fluorescens lipase | Phosphate buffer (pH 7), 30°C | 98 | 45 |
Chiral HPLC | Chiralpak IA column | Hexane:IPA:TFA (90:10:0.1) | 99 | >95 (recovery) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1